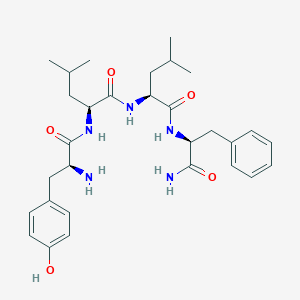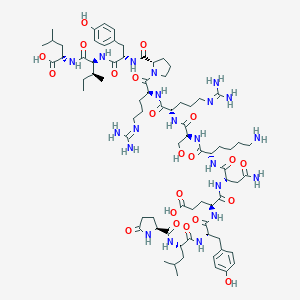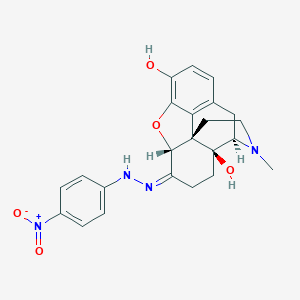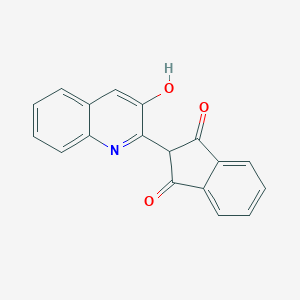
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Descripción general
Descripción
Synthesis Analysis
The asymmetric organocatalytic synthesis of related bisindole-piperidine-amino acid hybrids demonstrates the versatility and potential for generating complex structures similar to 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid. These compounds are synthesized from 3-vinyl indoles with imino esters, yielding products in high enantiomeric excess, showcasing the efficiency of such synthetic methods (Zhong et al., 2014). Additionally, novel synthesis methods for structurally related compounds emphasize the development of efficient and high-yield techniques (Chun, 2000).
Molecular Structure Analysis
Molecular structure and conformation analysis is crucial for understanding the physical and chemical behavior of such compounds. X-ray diffraction and computational studies provide insights into the crystal and molecular structure, highlighting the importance of stereochemistry and molecular conformations in determining the properties of the compound (Szafran et al., 2007).
Chemical Reactions and Properties
The reactivity and potential for various chemical reactions are significant for the application of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid in synthetic chemistry. Studies on related compounds indicate a wide range of reactions, including organocatalytic syntheses and modifications that enhance the utility of these molecules in complex chemical syntheses (Zhong et al., 2014).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are essential for the practical use of any chemical compound. Single-crystal X-ray diffraction and spectroscopic methods are employed to characterize these aspects, providing a foundation for understanding how these compounds can be manipulated and utilized in various chemical contexts (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, define the scope of application for 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid. Detailed studies on similar compounds provide insights into their reactivity patterns, stability under various conditions, and interactions with other chemical entities, which are crucial for their application in synthetic chemistry (Zhong et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid and its derivatives have been synthesized and evaluated for their potential anticancer properties. For example, Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, some of which exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, 2013).
Asymmetric Organocatalytic Synthesis
Zhong et al. (2014) developed an asymmetric organocatalytic synthesis method for 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates using chiral phosphoric acid. These novel bisindole-piperidine-amino acid hybrids were synthesized in one step and analyzed for their stereochemistry (Zhong, 2014).
Hydrogen-Bonding Studies
Smith and Wermuth (2011) studied the structures of hydrated proton-transfer compounds of piperidinecarboxamide with isomeric indole-carboxylic acids. They provided insights into hydrogen-bonding interactions in these structures, contributing to the understanding of molecular interactions and compound stability (Smith, 2011).
Propiedades
IUPAC Name |
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)11-5-7-17(8-6-11)10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9,11,16H,5-8,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHYWDRTEHWTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428325 | |
| Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
CAS RN |
100957-76-4 | |
| Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
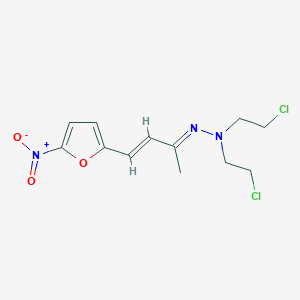
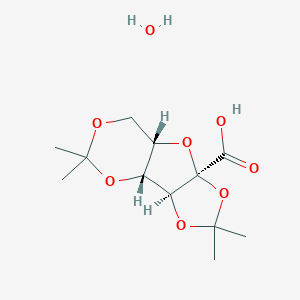

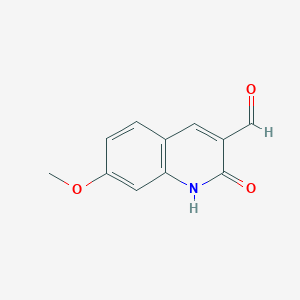
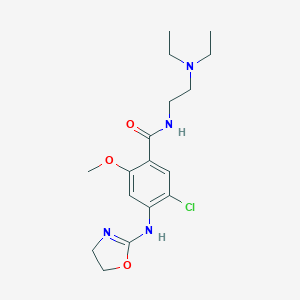


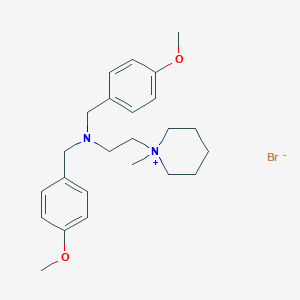
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
